![molecular formula C13H11N5S B2597120 4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 499796-01-9](/img/structure/B2597120.png)
4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
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Overview
Description
The compound “4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a derivative of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine . It has been identified as a highly potent and selective inhibitor of CDK4 and CDK6 .
Synthesis Analysis
The synthesis of similar pyrimidinamine derivatives has been reported in the literature . These compounds were synthesized using various methods, including the use of trimethylamine as a classical method and magnesium oxide nanoparticles .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact reactions for the synthesis of “4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” are not specified in the retrieved papers.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate was reported as a yellow solid with a melting point of 214–215 °C .
Scientific Research Applications
- Imatinib is a well-established therapeutic agent for treating chronic myelogenous leukemia (CML) . It specifically inhibits tyrosine kinases, which play a crucial role in cancer cell proliferation.
- Piritrexim , a compound structurally related to Imatinib , inhibits DHFR . DHFR is essential for DNA synthesis, and its inhibition can be exploited for cancer therapy.
- Imatinib has shown promising antitumor effects in animal models. For instance, it exhibits good activity against carcinosarcoma in rats .
- Novel derivatives of Imatinib have been synthesized, some of which demonstrate better anti-fibrotic activity than existing drugs like Pirfenidone .
- Researchers have characterized Imatinib in its freebase form using single-crystal X-ray diffraction .
Leukemia Treatment
Dihydrofolate Reductase (DHFR) Inhibition
Antitumor Effects
Anti-Fibrotic Properties
Crystal Structure Studies
Conformational Variability
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-8-11(9-5-7-16-13(14)18-9)19-12(17-8)10-4-2-3-6-15-10/h2-7H,1H3,(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXOLQUSTAYZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
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